Cas no 263844-80-0 (Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) 化学的及び物理的性質
名前と識別子
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- Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)
- 3-Acetoxy-27-hydroxy-20(29)-lupe
- 3-ACETOXY-27-HYDROXY-20(29)-LUPEN-28-OIC ACID METHYL ESTER
- (3alpha)-3-(Acetyloxy)-27-hydroxy-Lup-20(29)-en-28-oic acid methyl ester
- [ "" ]
- 263844-80-0
- methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
- 3-Acetoxy-27-hydroxy-20(29)-lupen
- AKOS022184863
- CID 71307350
- FS-9682
- AKOS040761081
- HY-N8677
- Antiproliferative agent-28
- Lup-20(29)-en-28-oic acid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3alpha)- (9CI)
- CS-0148898
- methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
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- インチ: InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1
- InChIKey: XQEGNJRCYISSOX-DBWROOMJSA-N
- ほほえんだ: CC(OC1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@H](C(=C)C)CC[C@@]5(CC[C@@]4(CO)[C@]3(C)CC[C@H]2C1(C)C)C(OC)=O)C)=O
計算された属性
- せいみつぶんしりょう: 528.38100
- どういたいしつりょう: 528.38147475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 38
- 回転可能化学結合数: 6
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): 7.7
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 568.7±25.0 °C at 760 mmHg
- フラッシュポイント: 168.6±16.7 °C
- PSA: 72.83000
- LogP: 6.72110
- じょうきあつ: 0.0±3.5 mmHg at 25°C
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99330-5mg |
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester |
263844-80-0 | 5mg |
¥4418.0 | 2021-09-10 | ||
TargetMol Chemicals | TN2915-1 mL * 10 mM (in DMSO) |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,650 | 2023-07-11 | |
TargetMol Chemicals | TN2915-5 mg |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN2915-1 ml * 10 mm |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 1 ml * 10 mm |
¥ 5650 | 2024-07-20 | ||
A2B Chem LLC | AB30663-5mg |
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester |
263844-80-0 | ≥98% | 5mg |
$1083.00 | 2024-04-20 | |
TargetMol Chemicals | TN2915-5mg |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 5mg |
¥ 3710 | 2024-07-20 |
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)に関する追加情報
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI): A Comprehensive Overview
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) (CAS No. 263844-80-0) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of triterpenoids, which are naturally occurring compounds with a wide range of biological activities. The structure of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is characterized by a lupane skeleton with specific functional groups that contribute to its unique properties and potential applications.
The chemical structure of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) includes a carboxylic acid group at the C-28 position, an acetyloxy group at the C-3 position, and a hydroxyl group at the C-27 position. The presence of these functional groups imparts specific reactivity and solubility characteristics to the molecule. The methyl ester at the C-28 position further influences its chemical behavior and biological activity.
Recent research has highlighted the potential therapeutic applications of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI). Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound could be a promising candidate for the development of new anti-cancer drugs.
In addition to its anti-cancer properties, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease are major health concerns worldwide. Research has shown that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response. For example, a study in the Inflammation Research journal reported that Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanism of action of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is multifaceted. It has been shown to interact with various cellular targets and signaling pathways. One key mechanism involves the modulation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer. By inhibiting NF-κB activation, this compound can reduce the expression of genes involved in these processes.
Beyond its therapeutic potential, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is also of interest in chemical synthesis and natural product chemistry. The complexity of its structure makes it a valuable target for synthetic chemists aiming to develop new methods for the synthesis of complex natural products. Recent advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which could facilitate further research and potential commercial applications.
The biological activity of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is not limited to its direct effects on cells and tissues. It also has potential applications in drug delivery systems. For example, researchers have explored the use of this compound as a carrier molecule for targeted drug delivery. By conjugating it with other therapeutic agents or nanoparticles, it can enhance the bioavailability and specificity of these treatments.
In conclusion, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is a multifunctional compound with significant potential in various fields of research and application. Its unique chemical structure and biological activities make it an important subject for further investigation. Ongoing research aims to elucidate its mechanisms of action and optimize its use in therapeutic settings. As new findings continue to emerge, this compound is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases and cancer.
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